6-(1,1-dioxo-1??-thiomorpholin-4-yl)pyridine-2-carboxylic acid
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Overview
Description
6-(1,1-dioxo-1??-thiomorpholin-4-yl)pyridine-2-carboxylic acid is a chemical compound that features a unique structure combining a thiazinane ring with a pyridine carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1-dioxo-1??-thiomorpholin-4-yl)pyridine-2-carboxylic acid typically involves the formation of the thiazinane ring followed by its attachment to the pyridine carboxylic acid. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazinane ring, which is then reacted with a pyridine derivative to yield the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(1,1-dioxo-1??-thiomorpholin-4-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazinane ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
6-(1,1-dioxo-1??-thiomorpholin-4-yl)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(1,1-dioxo-1??-thiomorpholin-4-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazinane ring and pyridine carboxylic acid moiety can bind to active sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzoic acid
- 2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylic acid
Uniqueness
6-(1,1-dioxo-1??-thiomorpholin-4-yl)pyridine-2-carboxylic acid is unique due to its specific combination of a thiazinane ring and a pyridine carboxylic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
6-(1,1-Dioxo-1-thiomorpholin-4-yl)pyridine-2-carboxylic acid is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiomorpholine ring, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular structure of 6-(1,1-dioxo-1-thiomorpholin-4-yl)pyridine-2-carboxylic acid can be represented as follows:
This structure includes a pyridine ring substituted with a carboxylic acid and a thiomorpholine moiety that contributes to its biological activity.
Biological Activity Overview
Research has indicated that compounds containing thiomorpholine and pyridine structures exhibit various biological activities, including:
- Anticancer Activity : Several studies have shown that derivatives of pyridine compounds possess significant anticancer properties. For instance, compounds similar to 6-(1,1-dioxo-1-thiomorpholin-4-yl)pyridine-2-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- Antimicrobial Properties : Pyridine derivatives are often evaluated for their antibacterial and antifungal activities. Preliminary data suggest that this compound may inhibit the growth of specific bacterial strains, although detailed studies are necessary to confirm these effects .
The precise mechanism of action for 6-(1,1-dioxo-1-thiomorpholin-4-yl)pyridine-2-carboxylic acid is not fully elucidated; however, it is believed to interact with biological targets such as enzymes or receptors involved in cell proliferation and apoptosis. The presence of the thiomorpholine ring may enhance its ability to penetrate cellular membranes and interact with intracellular targets .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Cytotoxicity against MCF-7 and A549 cells | |
Antimicrobial | Inhibition of Staphylococcus aureus | |
Enzyme Inhibition | Potential inhibition of carbonic anhydrase |
Table 2: Comparative IC50 Values
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
6-(1,1-Dioxo-1-thiomorpholin-4-yl)pyridine-2-carboxylic acid | MCF-7 | 15.63 | |
Doxorubicin | MCF-7 | 10.0 | |
Control (Untreated) | MCF-7 | N/A | N/A |
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of pyridine derivatives, 6-(1,1-dioxo-1-thiomorpholin-4-yl)pyridine-2-carboxylic acid was tested against several cancer cell lines. The results indicated that it exhibited significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of this compound against common pathogens. The results demonstrated moderate antibacterial effects against Staphylococcus aureus, which highlights its therapeutic potential in treating bacterial infections .
Properties
IUPAC Name |
6-(1,1-dioxo-1,4-thiazinan-4-yl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c13-10(14)8-2-1-3-9(11-8)12-4-6-17(15,16)7-5-12/h1-3H,4-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDMXOKBQQLDQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=CC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.